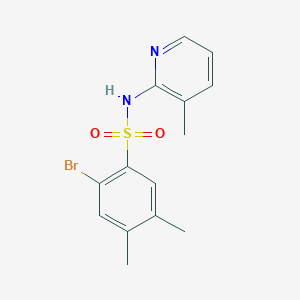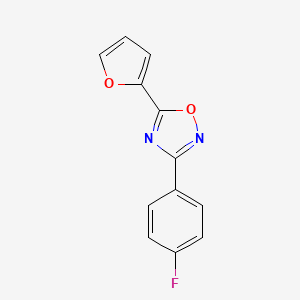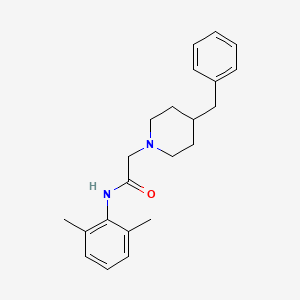![molecular formula C14H13N3O4S B5259134 (1Z)-2-(4-nitrophenyl)-N'-[(thiophen-2-ylacetyl)oxy]ethanimidamide](/img/structure/B5259134.png)
(1Z)-2-(4-nitrophenyl)-N'-[(thiophen-2-ylacetyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide is a synthetic organic compound characterized by the presence of a nitrophenyl group and a thiophenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Formation of 4-nitrophenylamine: Nitrobenzene is then reduced to form 4-nitrophenylamine.
Acylation: The 4-nitrophenylamine undergoes acylation with thiophen-2-ylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
(1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of (1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophenylacetyl group can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trimethoxyphenylsilane: An organosilicon compound with methoxy groups.
Flubendiamide: A diamide insecticide with a similar structural motif.
Uniqueness
(1Z)-2-(4-nitrophenyl)-N’-[(thiophen-2-ylacetyl)oxy]ethanimidamide is unique due to the combination of a nitrophenyl group and a thiophenylacetyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c15-13(8-10-3-5-11(6-4-10)17(19)20)16-21-14(18)9-12-2-1-7-22-12/h1-7H,8-9H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHOXUIUNYIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5259066.png)
![N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5259074.png)
![2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one](/img/structure/B5259079.png)
![ethyl 6-[(hydroxyimino)methyl]nicotinate 1-oxide](/img/structure/B5259087.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4(1H)-one](/img/structure/B5259089.png)
![[3-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5259097.png)

![1-[2-[[4-(3-Methylbutoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea](/img/structure/B5259123.png)
![3-(hydroxymethyl)-1-[4-(4-morpholinylsulfonyl)benzyl]-3-piperidinol](/img/structure/B5259126.png)
![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5259127.png)
![methyl 4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5259144.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5259150.png)
